

Characterization of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1299808

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **1-methyl-1H-benzimidazole-2-sulfonic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible synthetic route with detailed experimental protocols, and discusses its spectral characteristics. Furthermore, it explores the potential biological relevance of benzimidazole derivatives by illustrating a key signaling pathway they are known to modulate.

Core Compound Properties

1-methyl-1H-benzimidazole-2-sulfonic acid is a stable, solid organic compound. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Property	Value	Source
Chemical Formula	$C_8H_8N_2O_3S$	[1]
Molecular Weight	212.23 g/mol	[1]
CAS Number	5533-38-0	[1]
Melting Point	341 °C	[1]
Density	1.55 g/cm³	[1]
Appearance	White to off-white solid (predicted)	-
Solubility	Predicted to be soluble in water and polar organic solvents	-
Stability	Stable under normal laboratory conditions	[1]
Incompatibilities	Strong oxidizing agents	[1]

Table 1: Physicochemical Properties of **1-methyl-1H-benzimidazole-2-sulfonic acid**

Synthesis and Experimental Protocols

A plausible and efficient two-step synthesis for **1-methyl-1H-benzimidazole-2-sulfonic acid** is outlined below. The first step involves the synthesis of the precursor, 1-methyl-1H-benzimidazole-2-thiol, followed by its oxidation to the target sulfonic acid.

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

This procedure is adapted from established methods for the synthesis of 2-mercaptobenzimidazole derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol:

Parameter	Details
Reactants	N-methyl-o-phenylenediamine, Carbon disulfide (CS ₂), Potassium hydroxide (KOH), Ethanol (95%), Water, Acetic acid
Equipment	Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Buchner funnel, Filtration flask
Procedure	1. In a 500 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of N-methyl-o-phenylenediamine and 6.6 g (0.1 mol) of potassium hydroxide in 150 mL of 95% ethanol and 20 mL of water. 2. To the stirred solution, add 7.6 g (0.1 mol) of carbon disulfide dropwise. 3. Heat the mixture to reflux and maintain for 3 hours. 4. After cooling to room temperature, the reaction mixture is filtered to remove any solid impurities. 5. The filtrate is then acidified with glacial acetic acid until precipitation is complete. 6. The resulting white precipitate of 1-methyl-1H-benzimidazole-2-thiol is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C.
Expected Yield	80-90%
Purification	Recrystallization from ethanol.

Table 2: Experimental Protocol for the Synthesis of 1-methyl-1H-benzimidazole-2-thiol

Step 2: Oxidation to 1-methyl-1H-benzimidazole-2-sulfonic acid

This oxidation protocol is based on methods for converting mercaptobenzimidazoles to their corresponding sulfonic acids.[5][6]

Experimental Protocol:

Parameter	Details
Reactants	1-methyl-1H-benzimidazole-2-thiol, Hydrogen peroxide (30% solution), Glacial acetic acid
Equipment	Beaker, Magnetic stirrer, Ice bath, pH meter or pH paper
Procedure	<ol style="list-style-type: none">1. Suspend 16.4 g (0.1 mol) of 1-methyl-1H-benzimidazole-2-thiol in 100 mL of glacial acetic acid in a 500 mL beaker.2. Cool the suspension in an ice bath with continuous stirring.3. Slowly add 34 g (0.3 mol) of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.4. After the addition is complete, continue stirring at room temperature for 12 hours.5. The resulting precipitate of 1-methyl-1H-benzimidazole-2-sulfonic acid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Expected Yield	75-85%
Purification	The product can be further purified by recrystallization from a water/ethanol mixture.

Table 3: Experimental Protocol for the Synthesis of **1-methyl-1H-benzimidazole-2-sulfonic acid**

Spectroscopic Characterization

While experimental spectra for **1-methyl-1H-benzimidazole-2-sulfonic acid** are not readily available in the literature, the expected spectral data can be predicted based on the analysis of its structural analogues.^{[7][8][9][10]}

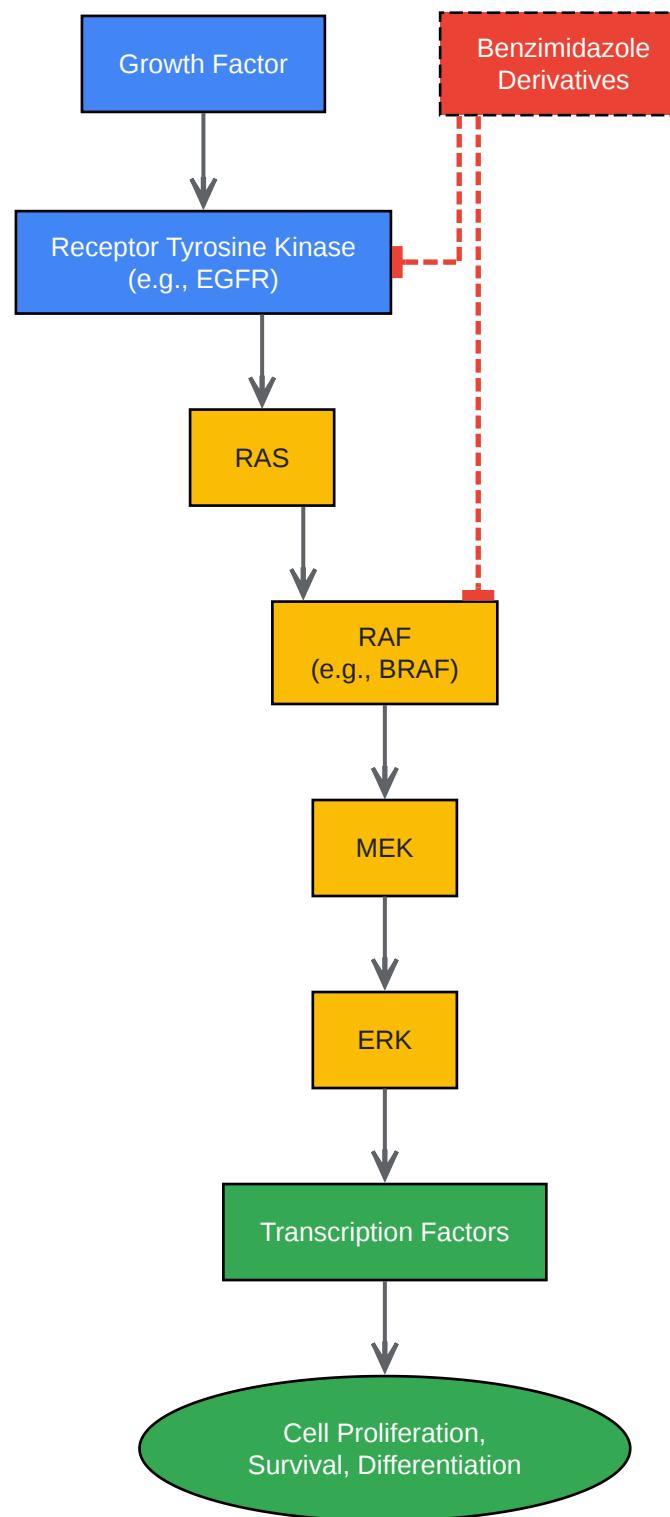
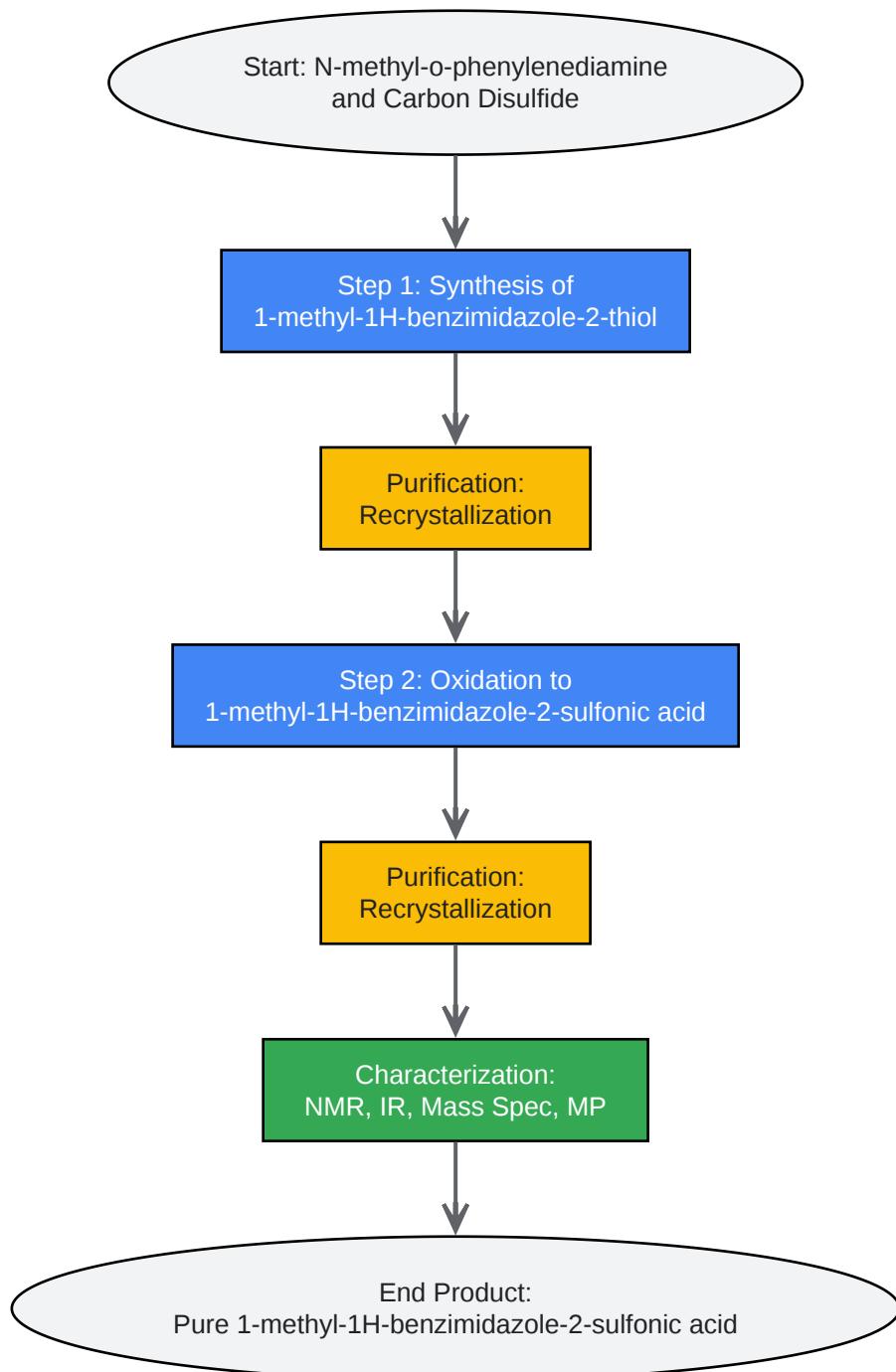

Spectroscopy	Predicted Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 3.9 (s, 3H, N-CH ₃), ~10-12 (br s, 1H, SO ₃ H)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): ~150 (C2), ~140 (C7a), ~135 (C3a), ~125 (C5), ~124 (C6), ~115 (C4), ~112 (C7), ~32 (N-CH ₃)
FT-IR (KBr, cm ⁻¹)	v: 3100-2500 (broad, O-H stretch of sulfonic acid), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620, 1580 (C=N and C=C stretching), 1250 (S=O stretch), 1050 (S=O stretch), 750 (Ar C-H bend)
Mass Spec. (ESI-)	m/z: 211.0 [M-H] ⁻

Table 4: Predicted Spectroscopic Data for **1-methyl-1H-benzimidazole-2-sulfonic acid**

Biological Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including roles as kinase inhibitors in cancer therapy.[11][12] These compounds can interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the MAP kinase (MAPK) signaling cascade, which is often dysregulated in various cancers.

The diagram below illustrates a simplified representation of the MAPK signaling pathway and highlights potential points of intervention for benzimidazole derivatives, such as the inhibition of key kinases like BRAF and EGFR.[11]



[Click to download full resolution via product page](#)

Caption: MAPK signaling pathway and points of inhibition by benzimidazole derivatives.

Experimental Workflow Visualization

To provide a clear overview of the synthesis and characterization process, the following workflow diagram has been generated.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

This technical guide provides a detailed characterization of **1-methyl-1H-benzimidazole-2-sulfonic acid**, encompassing its synthesis, physicochemical properties, and spectral analysis. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in the fields of medicinal chemistry and drug development. The exploration of the role of benzimidazole derivatives in modulating key signaling pathways, such as the MAPK pathway, underscores the therapeutic potential of this class of compounds. Further investigation into the specific biological activities of **1-methyl-1H-benzimidazole-2-sulfonic acid** is warranted to fully elucidate its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-METHYL-1H-BENZIMIDAZOLE-2-SULFONIC ACID|5533-38-0 - MOLBASE Encyclopedia [m.molbase.com]
- 2. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijptjournal.com [ijptjournal.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299808#characterization-of-1-methyl-1h-benzimidazole-2-sulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com